Cas no 2034404-10-7 (5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide)

5-Bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromo group at the 5-position and an (5-methyl-1,2-oxazol-4-yl)methyl moiety at the amide nitrogen. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The bromo substituent enhances electrophilic reactivity, enabling further functionalization, while the oxazole ring contributes to stability and bioactivity. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of bioactive compounds. The compound's purity and structural specificity ensure reproducibility in research applications.
5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide structure
2034404-10-7 structure
Product name:5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide
CAS No:2034404-10-7
MF:C10H9BrN2O3
MW:285.094061613083
CID:6223121
PubChem ID:121018859

5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide
    • 5-bromo-N-((5-methylisoxazol-4-yl)methyl)furan-2-carboxamide
    • F6512-9014
    • 5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
    • 2034404-10-7
    • AKOS026702039
    • Inchi: 1S/C10H9BrN2O3/c1-6-7(5-13-16-6)4-12-10(14)8-2-3-9(11)15-8/h2-3,5H,4H2,1H3,(H,12,14)
    • InChI Key: FFOYOHYNTVCUPF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(NCC2C=NOC=2C)=O)O1

Computed Properties

  • Exact Mass: 283.97965g/mol
  • Monoisotopic Mass: 283.97965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.3Ų
  • XLogP3: 2

5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-9014-1mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
1mg
$81.0 2023-09-08
Life Chemicals
F6512-9014-5mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
5mg
$103.5 2023-09-08
Life Chemicals
F6512-9014-50mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
50mg
$240.0 2023-09-08
Life Chemicals
F6512-9014-10μmol
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
10μmol
$103.5 2023-09-08
Life Chemicals
F6512-9014-20μmol
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
20μmol
$118.5 2023-09-08
Life Chemicals
F6512-9014-100mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
100mg
$372.0 2023-09-08
Life Chemicals
F6512-9014-40mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
40mg
$210.0 2023-09-08
Life Chemicals
F6512-9014-3mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
3mg
$94.5 2023-09-08
Life Chemicals
F6512-9014-4mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
4mg
$99.0 2023-09-08
Life Chemicals
F6512-9014-30mg
5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
2034404-10-7
30mg
$178.5 2023-09-08

Additional information on 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide

Introduction to 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide (CAS No. 2034404-10-7)

5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034404-10-7, represents a novel scaffold with potential applications in the development of bioactive molecules. The structural features of this molecule, particularly its bromo substituent and the presence of a 5-methyl-1,2-oxazol-4-yl moiety, make it an intriguing candidate for further exploration in drug discovery programs.

The furan-2-carboxamide backbone of this compound introduces a unique pharmacophoric element that has been increasingly studied for its biological activity. Furan derivatives are well-documented for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an amide group further enhances the molecule's potential to interact with biological targets, thereby expanding its therapeutic scope.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 5-methyl-1,2-oxazol-4-yl ring system is particularly noteworthy due to its ability to modulate enzyme activity and receptor binding. This moiety has been successfully integrated into several lead compounds that are currently undergoing preclinical evaluation. The presence of a bromo atom at the 5-position of the oxazole ring adds another layer of functional diversity, enabling further chemical modifications and derivatization strategies.

In the context of contemporary drug discovery, 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide (CAS No. 2034404-10-7) stands out as a promising intermediate. Its structural framework suggests potential interactions with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and neurology research. The compound's ability to engage with these targets could lead to the development of novel therapeutic agents with improved efficacy and selectivity.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The furan-2-carboxamide core provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological outcomes. For instance, modifications at the bromo position can influence metabolic stability and binding affinity, while alterations to the oxazole ring can fine-tune receptor interactions. Such flexibility is crucial in optimizing lead compounds for clinical translation.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in addressing unmet medical needs. 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide exemplifies this trend by combining structural elements that have demonstrated biological relevance across multiple therapeutic areas. Its potential as a building block for novel drugs underscores the importance of investing in high-quality synthetic intermediates like this one.

From a research perspective, this compound offers a rich platform for exploring structure-function relationships. By systematically varying its structural components, scientists can gain insights into how different pharmacophores contribute to overall biological activity. Such studies not only advance our understanding of drug design principles but also pave the way for more rational and efficient development pipelines.

The growing interest in 5-bromo-N-(5-methyl-1,2-oxazol-4-yl)methylfuran-2-carboxamide (CAS No. 2034404-10-7) reflects broader trends in medicinal chemistry toward innovative molecular architectures. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly vital role in shaping future therapeutic strategies. Their unique combination of structural features makes them valuable tools for both academic investigation and industrial drug development.

In conclusion, 5-bromo-N-(5-methyl-1,2-oxazol-4-ylmethylfuran - 2 - carboxamide) represents a significant advancement in pharmaceutical chemistry. Its potential applications span multiple therapeutic domains, making it a cornerstone of modern drug discovery efforts. As scientists continue to explore its capabilities, this compound is poised to contribute substantially to the development of next-generation therapeutics.

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